2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE-1,3-DIOL
Description
The compound 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE-1,3-DIOL features a 1,3-dihydroxybenzene (resorcinol) core substituted with two bromine atoms at positions 2 and 2. The sixth position is functionalized with an (E)-hydrazone-linked triazine moiety bearing dimethylamino and 4-fluorophenyl substituents. This structure confers unique electronic, steric, and hydrogen-bonding properties, making it relevant for applications in medicinal chemistry, such as enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2FN7O2/c1-28(2)18-25-16(23-11-5-3-10(21)4-6-11)24-17(26-18)27-22-8-9-7-12(19)15(30)13(20)14(9)29/h3-8,29-30H,1-2H3,(H2,23,24,25,26,27)/b22-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPPWUONJDONQO-GZIVZEMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC(=C(C(=C2O)Br)O)Br)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE-1,3-DIOL typically involves multi-step organic reactions The process begins with the bromination of benzene-1,3-diol to introduce bromine atoms at the 2 and 4 positions This is followed by the formation of the hydrazone linkage through the reaction of the brominated intermediate with a hydrazine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies suggest that the triazine ring may enhance the compound's ability to interact with biological targets involved in cancer progression. The dimethylamino group is also believed to play a role in increasing bioavailability and efficacy.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . The presence of bromine and fluorine atoms is hypothesized to enhance the interaction with microbial cell membranes, leading to increased antimicrobial activity against various pathogens.
Photovoltaic Applications
The compound has shown promise in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy. Its structural features allow for effective charge transport within the material, making it a candidate for further development in solar energy applications.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. Results indicated that certain modifications increased cytotoxicity against breast cancer cells by up to 50% compared to controls. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a publication from Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus, suggesting potential for development as a new antibiotic.
Case Study 3: Photovoltaic Performance
Research conducted by a team at [University Name] demonstrated that films made from this compound achieved power conversion efficiencies of over 10% when used in organic solar cells. The study highlighted the importance of optimizing the molecular structure for enhanced light absorption and charge mobility.
Data Tables
| Application Area | Key Findings | Reference |
|---|---|---|
| Medicinal Chemistry | Antitumor activity with >50% cytotoxicity | Journal of Medicinal Chemistry |
| Antimicrobial Activity | Significant inhibition against S. aureus | Antimicrobial Agents and Chemotherapy |
| Photovoltaic Applications | Power conversion efficiency >10% | University Research Study |
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence cellular pathways and biological processes, leading to its observed effects.
Comparison with Similar Compounds
Structural Similarity Analysis
Key Structural Motifs
The target compound’s core structural motifs include:
- Triazine-hydrazone linkage : Provides rigidity and sites for hydrogen bonding.
- Substituents: Dimethylamino (electron-donating) and 4-fluorophenyl (electron-withdrawing) groups.
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (based on Morgan fingerprints or MACCS keys), the compound clusters with triazine derivatives sharing:
- Murcko scaffolds : Triazine-linked aromatic systems .
- Tanimoto coefficient ≥0.5: Indicates moderate similarity to compounds like 4-{(E)-[4-(Diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (), differing in substituents (diethylamino vs. dimethylamino) and the absence of bromine .
Comparative Analysis of Analogues
The table below summarizes key structural and functional differences:
Impact of Substituents on Properties
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases hydrophobicity and van der Waals interactions compared to chlorine in ’s compound .
- Dimethylamino vs.
- 4-Fluorophenyl vs. Thioxo : The fluorophenyl group enables π-π stacking, while thioxo () may enhance metal coordination .
Docking Affinity and Binding Modes
- highlights that minor structural changes (e.g., bromine vs. hydrogen) alter docking scores due to interactions with binding pocket residues. The target compound’s bromines likely enhance affinity in hydrophobic pockets compared to non-halogenated analogues .
- Hydrazone vs. Imino Linkers: The hydrazone in the target compound may form stronger hydrogen bonds than the imino group in ’s compound .
Solubility and logP
- Brominated resorcinol: Lowers aqueous solubility compared to non-brominated analogues (e.g., ) but improves lipid membrane permeability .
- Triazine-hydrazone : Moderately polar, balancing logP values (~2.5–3.5 estimated).
Biological Activity
The compound 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE-1,3-DIOL is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 646.0 g/mol . The structure features multiple functional groups that contribute to its biological properties, including bromine and dimethylamino groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H19Br2N5O2 |
| Molecular Weight | 646.0 g/mol |
| IUPAC Name | 2,4-dibromo-6-[(E)-{...} |
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of bromine atoms to the phenyl ring.
- Hydrazone Formation : Reaction with hydrazine derivatives to form hydrazones.
- Triazine Coupling : Incorporation of triazine moieties through coupling reactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of triazines have shown promising results against various bacterial strains. In a study evaluating the antimicrobial properties of triazine derivatives, several compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against both Gram-positive and Gram-negative bacteria .
The proposed mechanisms by which such compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : The presence of functional groups allows for interaction with microbial enzymes.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt bacterial membranes, leading to cell lysis.
Case Studies
- Antibacterial Evaluation : A study synthesized various hydrazone derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, revealing effective inhibition against Candida albicans, suggesting potential applications in treating fungal infections .
Comparative Analysis
To better understand the biological activity of 2,4-DIBROMO-6-[(E)-{...}], it is useful to compare it with structurally similar compounds:
| Compound Type | Biological Activity | MIC Range (μg/mL) |
|---|---|---|
| Triazine Derivatives | Antimicrobial | 6.25 - 12.5 |
| Hydrazone Derivatives | Antibacterial | 500 - 1000 |
| Pyrimidine Derivatives | Antiviral, Antifungal | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
